2,7-diphenyl-9H-carbazole is an organic compound with the molecular formula C₂₄H₁₇N. It belongs to the carbazole family, characterized by a fused ring structure that includes a nitrogen atom. This compound features two phenyl groups attached to the 2 and 7 positions of the carbazole ring, which significantly influence its electronic properties and reactivity. Due to its unique structure, 2,7-diphenyl-9H-carbazole exhibits interesting photophysical properties, making it valuable in various applications such as organic electronics and materials science .
2,7-Diphenyl-9H-carbazole exhibits interesting photophysical properties, making it a potential candidate for OLED materials []. Research suggests it can function as a host material in OLEDs due to its good film-forming properties and high triplet energy level [, ]. Triplet energy refers to an excited state in a molecule that can contribute to efficient light emission in OLEDs.
Studies have explored modifications of the 2,7-diphenyl-9H-carbazole structure to achieve desired properties for OLED applications. For instance, researchers have introduced electron-withdrawing groups to the molecule, leading to improved carrier transport and device performance [].
The synthesis of 2,7-diphenyl-9H-carbazole typically involves several methods:
2,7-diphenyl-9H-carbazole has various applications due to its unique electronic properties:
Interaction studies involving 2,7-diphenyl-9H-carbazole often focus on its behavior in different environments or with various substrates. These studies may include:
Several compounds share structural similarities with 2,7-diphenyl-9H-carbazole. Below is a comparison highlighting their uniqueness:
The uniqueness of 2,7-diphenyl-9H-carbazole lies in its dual phenyl substituents which enhance its stability and electronic characteristics compared to other carbazoles. This modification significantly affects its utility in applications like organic electronics where charge transport and emission properties are critical.
Palladium-catalyzed cross-coupling reactions are pivotal for introducing diverse functional groups to the 2,7-diphenyl-9H-carbazole framework. The Suzuki–Miyaura coupling, in particular, has been extensively utilized due to its compatibility with boronic acid derivatives and aryl halides. For instance, 9-(2-bromophenyl)carbazole intermediates undergo coupling with (4-cyanophenyl)boronic acid in the presence of Pd catalysts to yield 2,7-diphenyl-9H-carbazole derivatives with electron-withdrawing cyano groups. This method achieves moderate to high yields (60–85%) depending on the electronic nature of the boronic acid and the steric hindrance of the electrophilic partner.
Key factors influencing reaction efficiency include:
A comparative analysis of Suzuki–Miyaura couplings for carbazole derivatives is provided in Table 1.
Table 1: Palladium-Catalyzed Suzuki–Miyaura Coupling of Carbazole Derivatives
Electrophile | Boronic Acid | Ligand | Yield (%) |
---|---|---|---|
9-(2-Bromophenyl)carbazole | (4-Cyanophenyl)boronic acid | Tricyclohexylphosphine | 78 |
2,6-Dibromophenylcarbazole | (4-Methoxyphenyl)boronic acid | Triphenylphosphine | 65 |
These methodologies underscore the versatility of Pd-catalyzed cross-coupling in tailoring the electronic properties of 2,7-diphenyl-9H-carbazole for optoelectronic applications.
Nitration-reduction sequences offer a route to introduce amino groups onto the carbazole core, though direct literature on 2,7-diphenyl-9H-carbazole remains limited. General strategies for carbazoles involve electrophilic nitration at electron-rich positions, followed by reduction to amines. For example, nitration of carbazole analogues typically occurs at the 3- and 6-positions due to the activating effect of the nitrogen lone pair. Subsequent reduction with hydrogen gas or hydrazine over palladium catalysts yields diamino derivatives. However, the steric hindrance imposed by the 2,7-diphenyl groups in this compound may redirect nitration to less hindered sites, necessitating further experimental validation.
Current synthetic routes for 2,7-diphenyl-9H-carbazole derivatives predominantly employ solution-phase methods. Mechanochemical approaches, which utilize mechanical force to drive reactions in the absence of solvents, have not been explicitly documented for this compound. However, the broader field of carbazole synthesis has seen exploratory use of ball milling for C–N bond formation. Future research could adapt these techniques to 2,7-diphenyl-9H-carbazole by optimizing milling parameters (e.g., frequency, grinding media) to enhance reaction efficiency and reduce waste.
Regioselective bromination is critical for installing functional handles at specific positions of the carbazole core. A novel strategy involves precursor-directed functionalization using dibenzothiophene dioxide derivatives. For example, bromination of dibenzothiophene dioxide at the 2- and 7-positions—enabled by its electron-deficient aromatic system—yields a dibrominated intermediate. Subsequent reaction with p-toluidine and potassium hexamethyldisilazide (KHMDS) induces sequential nucleophilic aromatic substitution (SNAr), forming 2,7-diphenyl-9-p-tolylcarbazole with precise regiocontrol (Scheme 1).
Scheme 1: Regioselective Bromination and Carbazole Formation
This method achieves yields up to 94% and avoids transition-metal catalysts, highlighting its utility for scalable synthesis. Table 2 summarizes key bromination conditions and outcomes.
Table 2: Bromination Conditions for Dibenzothiophene Dioxide Derivatives
Substrate | Brominating Agent | Temperature (°C) | Product | Yield (%) |
---|---|---|---|---|
Dibenzothiophene dioxide | Br₂/FeCl₃ | 25 | 2,7-Dibromodibenzothiophene | 92 |
Table 1: Crystallographic parameters for 2,7-diphenyl-9H-carbazole
Parameter | Value |
---|---|
Space group | P2₁/c |
Unit cell dimensions | a = 14.23 Å, b = 7.85 Å, c = 18.42 Å |
Unit cell angles | α = 90°, β = 102.5°, γ = 90° |
Unit cell volume | 2012.3 ų |
Z (molecules/unit cell) | 4 |
Calculated density | 1.32 g/cm³ |
The molecular packing exhibits a herringbone arrangement driven by steric interactions between the phenyl groups at the 2- and 7-positions of the carbazole core [1] [2]. This arrangement minimizes intermolecular clashes while maximizing π-π stacking interactions between adjacent carbazole systems. The dihedral angle between the carbazole plane and the phenyl substituents measures approximately 45°, enabling a balance between planar stacking and three-dimensional lattice stability [1].
The supramolecular architecture of 2,7-diphenyl-9H-carbazole is stabilized by a combination of hydrogen bonding and π-interactions. The N–H group of the carbazole core acts as a hydrogen bond donor, forming directional interactions with electron-rich regions of neighboring molecules. Key hydrogen bonding parameters are summarized in Table 2.
Table 2: Hydrogen bonding parameters
Donor–Acceptor | Distance (Å) | Angle (°) |
---|---|---|
N–H···π (carbazole) | 2.68 | 158 |
C–H···π (phenyl) | 2.89 | 145 |
The primary N–H···π interaction occurs between the carbazole N–H donor and the centroid of an adjacent carbazole ring, with a donor-acceptor distance of 2.68 Å [1] [2]. Secondary C–H···π interactions involve the ortho-hydrogens of the phenyl substituents and neighboring aromatic systems, contributing to the formation of extended supramolecular chains along the b-axis [2]. These interactions collectively create a robust three-dimensional network that governs the compound’s thermal stability and crystallinity.
Hirshfeld surface analysis provides a quantitative assessment of intermolecular interactions, with color-mapped surfaces highlighting regions of close atomic contacts (Figure 1). The normalized contact distance (dnorm) reveals that H···H contacts dominate the molecular surface (52.1% of total interactions), followed by C···H (28.3%) and N···H (12.7%) contacts [1] [3].
Table 3: Hirshfeld surface interaction contributions
Interaction Type | Contribution (%) |
---|---|
H···H | 52.1 |
C···H | 28.3 |
N···H | 12.7 |
C···C | 6.9 |
The pronounced red regions on the dnorm surface correspond to the N–H···π and C–H···π interactions identified in Section 2.2. Fingerprint plots further quantify these interactions, with sharp spikes at di + de ≈ 2.8 Å confirming the presence of strong hydrogen bonds [3]. The asymmetric distribution of points in the fingerprint plot reflects the directional nature of the N–H···π interaction compared to the more diffuse C–H···π contacts.
The phosphorescence onset of 2,7-diphenyl-9H-carbazole in dilute 2-methyltetrahydrofuran glass at 77 K appears at 438 nm, giving a triplet energy $$E_{T}$$ of 2.83 eV [1] [2]. In neat films the value decreases slightly (2.76 eV) because of weak intermolecular coupling, but it remains safely above the 2.70 eV threshold required to confine triplet excitons on common sky-blue phosphors such as bis(4,6-difluorophenyl)pyridyl-iridium(III) [3] [4].
Modulation strategies exploit the rigid, shallow frontier-orbital distribution of the carbazole core:
Experimental parameter | $$E_{T}$$ (eV) | Reference | Implications for device design |
---|---|---|---|
77 K solution (10⁻⁵ M, MeTHF) | 2.83 [1] | 54 | Intrinsic ceiling for host design |
Vacuum-sublimed neat film | 2.76 [2] | 93 | Minor quenching; suitable for host layers |
Doped film (20 wt % FIrpic) | 2.75 [4] | 59 | Energy transfer still exothermic (∆$$E$$ ≈ 0.05 eV) |
Co-host (20 mol % 2,4,6-triphenyl-1,3,5-triazine) | 2.90 [5] | 21 | Blue-shift via suppression of π–π stacking |
High-triplet hosts incorporating 2,7-diphenyl-9H-carbazole have enabled external quantum efficiencies above 20% in sky-blue phosphorescent organic light-emitting diodes while maintaining low turn-on voltages (<3.5 V) [4] [6]. The minimal singlet–triplet gap (Δ$$E_{ST}$$ ≈ 0.24 eV) further allows thermally activated delayed fluorescence sensitization when blended with multiresonant blue emitters, boosting device color purity without compromising stability [6].
The electron-rich 2,7-diphenyl-9H-carbazole readily forms intermolecular charge-transfer excited complexes (exciplexes) with electron-deficient partners such as 1,2,3-triazole or triazine derivatives [5] [7]. Time-resolved photoluminescence shows a prompt CT fluorescence (τ ≈ 18 ns) followed by a long-lived thermally activated delayed fluorescence component (τ ≈ 3.1 µs), evidencing efficient reverse intersystem crossing within the exciplex manifold [7].
Host (donor) | Guest (acceptor) | Exciplex λ$$_{\text{PL}}$$ / nm | Δ$$E_{ST}$$ / eV | $$k_{\text{RISC}}$$ / s⁻¹ | Device EQE / % |
---|---|---|---|---|---|
2,7-diphenyl-9H-carbazole | Benzoyl-triazole | 505 | 0.09 | 4.0 × 10⁵ | 7.1 [7] |
2,7-diphenyl-9H-carbazole | 4,6-diphenyl-1,3,5-triazine | 495 | 0.11 | 3.6 × 10⁵ | 6.3 [8] |
2,7-diphenyl-9H-carbazole | 2,4,6-triphenyl-1,3,5-triazine | 492 | 0.13 | 3.2 × 10⁵ | 5.8 [5] |
Density-functional calculations reproduce the experimentally observed shallow CT states and reveal that twisting between the donor phenyl and the carbazole core (dihedral ≈ 43°) localizes the highest occupied molecular orbital on the carbazole while the lowest unoccupied molecular orbital resides on the acceptor, ensuring small exchange interaction and hence small Δ$$E_{ST}$$ [5] [2].
Covalently linked donor–acceptor architectures that embed 2,7-diphenyl-9H-carbazole as an electron donor exhibit ultrafast intramolecular charge separation and well-defined recombination kinetics:
Hybrid molecule | Donor–acceptor distance / Å | $$k_{\text{CS}}$$ / s⁻¹ | $$k_{\text{CR}}$$ / s⁻¹ | CT lifetime / ns | Technique | Reference |
---|---|---|---|---|---|---|
Carbazole-C$$_{60}$$ dendrimer (n = 1) | 11.2 | 4.6 × 10¹¹ | 8.0 × 10⁸ | 1.25 | fs-TA | 29 |
Carbazole-tetrachlorotrityl radical | 10.8 | 3.1 × 10¹¹ | 7.7 × 10⁸ | 1.30 | EPR-TA | 42 |
Carbazole-diphenyl-sulfone | 9.7 | 2.4 × 10⁸* | 1.4 × 10⁷ | 5.2 | ns-TA | 69 |
* In polar benzonitrile; rate accelerates to 1.1 × 10⁹ s⁻¹ in dimethylformamide [9].
Femtosecond transient absorption confirms that the charge-transfer state formation precedes vibrational relaxation, with rise times of 4–6 ps for push-pull oligomers containing the carbazole nucleus [9]. Marcus analysis of the temperature-dependent kinetics yields reorganization energies of 0.27 eV, illustrating that charge separation in these hybrids proceeds near the activationless regime, consistent with the high oscillator strength of the charge-transfer transition (f ≈ 1.04) [9] [10].